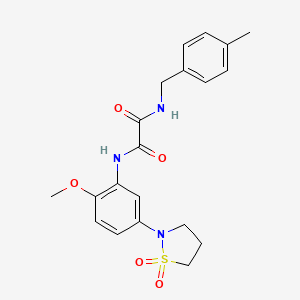![molecular formula C19H17ClF3N5O3S B2507389 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852169-98-3](/img/structure/B2507389.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of a chymase inhibitor mentioned in paper involves the formation of a dihydropyrimidine ring, which is a common structural feature in this class of compounds. Similarly, the synthesis of another compound discussed in paper includes the reaction of 6-methyluracil with a chloromethylthiirane, followed by a reaction with a dichlorophenyl chloroacetamide. These steps are indicative of the type of reactions that might be involved in synthesizing the compound of interest, such as the formation of a pyrimidine ring and subsequent modifications to add various functional groups.
Molecular Structure Analysis
The molecular structure of compounds with similar features has been analyzed using techniques like X-ray crystallography, NMR, and IR spectroscopy . These analyses reveal the conformational behavior of the molecules, which is influenced by internal rotations and the presence of different substituents on the core structure. The compound likely has a similar complex structure, with a tetrahydropyrimido[4,5-d]pyrimidin ring system that could exhibit interesting conformational properties.
Chemical Reactions Analysis
The chemical reactivity of such compounds would be influenced by the functional groups present. For example, the presence of a thioacetamide group suggests potential reactivity through thiol-related reactions, while the presence of a chloro-trifluoromethylphenyl group could be involved in electrophilic aromatic substitution reactions. The biological activities of these compounds, such as the herbicidal activity observed in paper , could be a result of their reactivity with specific biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. For instance, the crystal structure analysis in paper provides insights into the density and crystal packing, which can affect the solubility and stability of the compound. The presence of multiple hydrogen bond donors and acceptors, as well as pi-pi interactions, can influence the compound's solubility in various solvents and its overall chemical behavior.
Applications De Recherche Scientifique
Radiosynthesis for Imaging
Compounds with structural similarities have been used in the radiosynthesis of selective radioligands for imaging using positron emission tomography (PET). These compounds can be designed with specific atoms (like fluorine-18) to allow in vivo imaging of specific proteins or receptors, aiding in the study of various diseases and conditions, including neuroinflammatory processes (Dollé et al., 2008).
Inhibitors in Gene Expression
Research on structurally related pyrimidine derivatives has shown potential as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. Such compounds could have implications in controlling gene expression, possibly contributing to therapeutic strategies for diseases where these pathways are dysregulated (Palanki et al., 2000).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from similar chemical structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This indicates potential applications in developing new medications for pain and inflammation management (Abu‐Hashem et al., 2020).
Antimicrobial Activities
The synthesis and evaluation of new heterocyclic compounds incorporating similar moieties have demonstrated antimicrobial activity. Such compounds could serve as a basis for the development of new antimicrobial agents to combat various bacterial and fungal infections (Nunna et al., 2014).
Herbicidal Activities
Research into compounds with related structures has also explored their potential as herbicides. Understanding the mechanisms of action and efficacy of such compounds can lead to the development of new agricultural chemicals to manage weeds and improve crop yields (Fu-b, 2014).
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N5O3S/c1-4-12-25-15-14(17(30)28(3)18(31)27(15)2)16(26-12)32-8-13(29)24-11-7-9(19(21,22)23)5-6-10(11)20/h5-7H,4,8H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXSZVXGXQESIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)

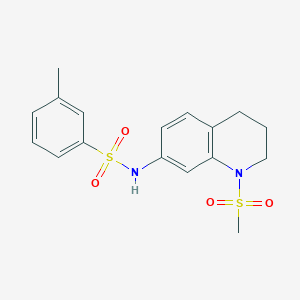
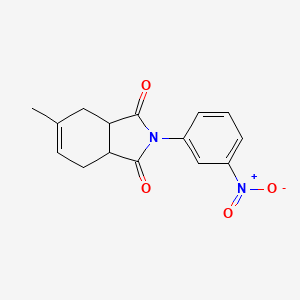
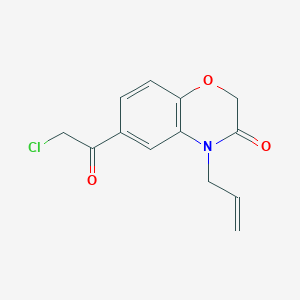
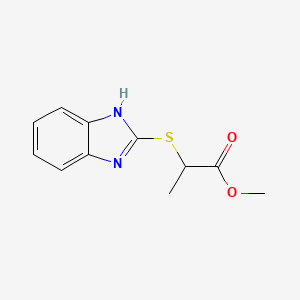
![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2507322.png)
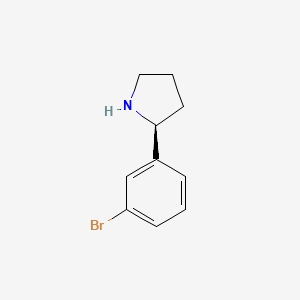
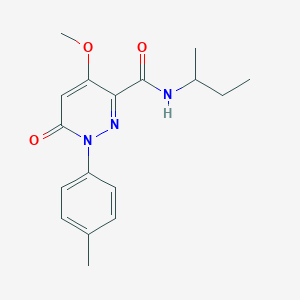
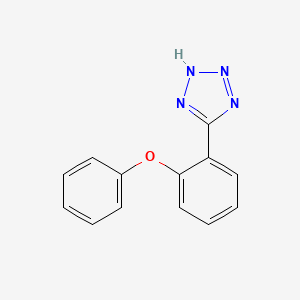
![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507328.png)
